Cas no 101513-21-7 (Benzenamine,4-[(4-aminophenyl)sulfonyl]-3-methyl-N-propyl-)
101513-21-7 structure
Product Name:Benzenamine,4-[(4-aminophenyl)sulfonyl]-3-methyl-N-propyl-
CAS-nummer:101513-21-7
MF:C16H20N2O2S
MW:304.407202720642
CID:144581
PubChem ID:127926
Update Time:2025-04-19
Benzenamine,4-[(4-aminophenyl)sulfonyl]-3-methyl-N-propyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-[(4-aminophenyl)sulfonyl]-3-methyl-N-propyl-
- 4-(4-aminophenyl)sulfonyl-3-methyl-N-propylaniline
- 4-(4-aminophenyl)sulfonyl-3-methyl-N-propyl-aniline
- 4'-Amino-4-n-propylamino-2-methyldiphenylsulfone
- AC1L2SVZ
- ACMC-20m4k6
- AG-D-08457
- AXDD 14
- CTK3J9857
- Propyldapsone
- SureCN9577459
- AKOS030582804
- SCHEMBL9577459
- Benzenamine, 4-((4-aminophenyl)sulfonyl)-3-methyl-N-propyl-
- 101513-21-7
- 4-(4-Aminobenzene-1-sulfonyl)-3-methyl-N-propylaniline
- DTXSID80906278
-
- Inchi: 1S/C16H20N2O2S/c1-3-10-18-14-6-9-16(12(2)11-14)21(19,20)15-7-4-13(17)5-8-15/h4-9,11,18H,3,10,17H2,1-2H3
- InChI-sleutel: FXGAGYGVMOMOSZ-UHFFFAOYSA-N
- LACHT: S(C1C=CC(=CC=1)N)(C1C=CC(=CC=1C)NCCC)(=O)=O
Berekende eigenschappen
- Exacte massa: 304.1247
- Monoisotopische massa: 304.12454906g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 411
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 80.6Ų
Experimentele eigenschappen
- PSA: 72.19
Benzenamine,4-[(4-aminophenyl)sulfonyl]-3-methyl-N-propyl- Gerelateerde literatuur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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